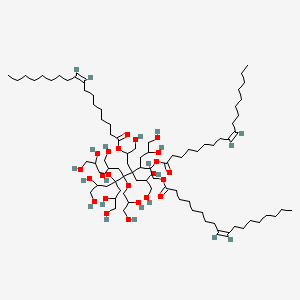
Bis(2,4-dichlorophenoxy)acetic acid
Übersicht
Beschreibung
Bis(2,4-dichlorophenoxy)acetic acid is a compound with the molecular formula C14H8Cl4O4 . It is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is one of the most widely used herbicides in the world .
Synthesis Analysis
The production of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) involves the use of 2,4-dichlorophenol (2,4-DCP) and monochloroacetic acid (MCA) . The reaction is carried out in the aqueous phase .Molecular Structure Analysis
The molecular structure of this compound includes 14 carbon atoms, 8 hydrogen atoms, 4 chlorine atoms, and 4 oxygen atoms . The InChIKey for this compound is CPLNQESJGPCJSC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of this compound is 382.0 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 .Wissenschaftliche Forschungsanwendungen
Electrochemical Detection : A study by Niguso, Soreta, & Woldemariam (2018) developed an electrochemical method for determining 2,4-D using a bismuth film modified screen-printed carbon electrode. This method showed high sensitivity and was successfully used for analyzing 2,4-D in soil and water samples.
Adsorption Studies : Abdel daiem et al. (2015) researched the adsorption of various compounds, including 2,4-D, on activated carbon. They found that activated carbons had high adsorption capacity for these micropollutants due to the active sites on their surfaces (Abdel daiem, Rivera-Utrilla, Sánchez-Polo, & Ocampo-Pérez, 2015).
Herbicide Formulation and Efficacy : A study by Volgas, Mack, & Roberts (2005) focused on a new formulation of 2,4-D in its acid form, comparing its efficacy, surfactant properties, and fertilizer compatibility with other commercial formulations.
Toxicity Assessment : The acute toxicity of 2,4-D on crayfish was investigated by Benli, Sarıkaya, Sepici‐Dinçel, Selvi, Şahin, & Erkoç (2007), revealing that 2,4-D is highly toxic to this non-target organism in the ecosystem.
Environmental Impact : Heberer & Dünnbier (1999) discussed the presence of DDA, a metabolite of 2,4-D, in surface water, indicating its role as an environmental contaminant (Heberer & Dünnbier, 1999).
Cancer Risk Evaluation : Gandhi, Wandji, & Snedeker (2000) critically evaluated the cancer risk associated with 2,4-D, considering its structural similarity to a naturally occurring plant hormone and its herbicidal action (Gandhi, Wandji, & Snedeker, 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Given the widespread use of 2,4-D and its derivatives, there is a need for continued research into their environmental and health impacts. Future directions could include the development of more sustainable and less harmful alternatives, as well as improved methods for detecting and mitigating the effects of these compounds in the environment .
Eigenschaften
IUPAC Name |
2,2-bis(2,4-dichlorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4O4/c15-7-1-3-11(9(17)5-7)21-14(13(19)20)22-12-4-2-8(16)6-10(12)18/h1-6,14H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLNQESJGPCJSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(C(=O)O)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






